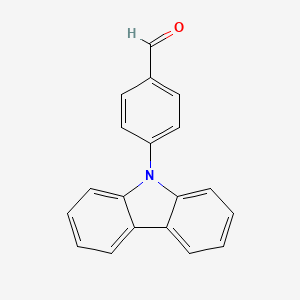

4-(9H-Carbazol-9-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-carbazol-9-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLDCKUUAGNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431637 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110677-45-7 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde (CAS: 110677-45-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Multifunctional Scaffold

In the landscape of advanced organic materials and medicinal chemistry, the strategic fusion of distinct molecular entities often gives rise to compounds with remarkable and tunable properties. 4-(9H-Carbazol-9-yl)benzaldehyde, a molecule that marries the electron-rich, photophysically active carbazole core with the reactive and versatile benzaldehyde moiety, stands as a testament to this principle. This guide, intended for the discerning researcher and development scientist, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the nuances of its characterization, and the rationale for its diverse applications, from next-generation organic electronics to the frontiers of anticancer research. As a senior application scientist, my objective is to present this information not as a static dataset, but as a dynamic tool for innovation, grounded in established scientific principles and validated methodologies.

Molecular Architecture and Physicochemical Properties

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an organic compound with the molecular formula C₁₉H₁₃NO.[1][2] Its structure is characterized by a planar, electron-rich carbazole nucleus linked at the nitrogen atom (position 9) to a benzaldehyde group at the para-position.[1][3] This specific arrangement is not arbitrary; it is the key to the molecule's unique electronic and photophysical characteristics. The carbazole unit, with its extended π-conjugated system, serves as an excellent hole-transporting moiety and a robust chromophore.[3] The aldehyde group, on the other hand, is an electron-withdrawing group and a versatile synthetic handle for further chemical modifications.[3]

// Dummy nodes for positioning dummy1 [pos="0,2!", style=invis]; dummy2 [pos="4,2!", style=invis]; dummy1 -> dummy2 [style=invis]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; max-width: 760px; }

Figure 1: Molecular structure of this compound highlighting the donor-acceptor architecture.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 110677-45-7 | [1] |

| Molecular Formula | C₁₉H₁₃NO | [1] |

| Molecular Weight | 271.32 g/mol | [1] |

| Appearance | Light yellow to yellow powder | [1] |

| Melting Point | 156 - 160 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, leveraging the acidity of the N-H proton of carbazole. While classic methods like the Ullmann condensation are viable, a more modern and efficient approach is a liquid-phase reflux method, which offers high yields and simplified workup procedures.

Recommended Synthesis Protocol: Liquid-Phase Reflux

This protocol is adapted from a patented method and offers a reproducible and scalable approach.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of this compound via liquid-phase reflux.

Materials:

-

Carbazole (3 mmol)

-

p-Fluorobenzaldehyde (3.3 mmol)

-

Triethylamine (3.75 mmol)

-

N,N-Dimethylformamide (DMF, 15 mL)

-

Ice-cold water

-

Anhydrous ethanol

Step-by-Step Procedure:

-

To a dry 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (3 mmol), p-fluorobenzaldehyde (3.3 mmol), triethylamine (3.75 mmol), and DMF (15 mL).

-

Stir the mixture and heat to reflux (approximately 80-85 °C) for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. A precipitate will form.

-

Collect the solid precipitate by suction filtration and wash it thoroughly with water.

-

The crude product is then purified by recrystallization from anhydrous ethanol to yield this compound as a yellow solid. The reported yield for this method is typically above 85%.

Causality of Experimental Choices:

-

p-Fluorobenzaldehyde vs. other halobenzaldehydes: While other halogenated benzaldehydes can be used, the high electronegativity of fluorine makes the aromatic ring more susceptible to nucleophilic attack by the carbazole anion.

-

Triethylamine: Acts as a base to deprotonate the carbazole, forming the nucleophilic carbazolide anion. It also serves as an acid scavenger, neutralizing the hydrofluoric acid byproduct.

-

DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr (Nucleophilic Aromatic Substitution) reaction.

-

Recrystallization from ethanol: This is a crucial step for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.

Spectroscopic Characterization: A Guide to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole and benzaldehyde moieties.

-

Aldehyde Proton: A singlet at approximately δ 10.0-10.1 ppm. This downfield shift is characteristic of the deshielded aldehyde proton.

-

Benzaldehyde Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the four protons on the benzaldehyde ring. The protons ortho to the aldehyde group will be further downfield due to its electron-withdrawing nature.

-

Carbazole Protons: A series of multiplets and doublets between δ 7.2-8.2 ppm, corresponding to the eight protons on the carbazole ring. The protons at positions 4 and 5 are typically the most downfield.

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides key information about the carbon framework.

-

Carbonyl Carbon: A signal at approximately δ 191-192 ppm, characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: A cluster of signals in the range of δ 110-145 ppm, corresponding to the 18 aromatic carbons of the carbazole and benzaldehyde rings. The carbon attached to the nitrogen and the carbon of the C-CHO group will have distinct chemical shifts.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 272.3, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2820, ~2720 | Aldehyde C-H stretching (Fermi resonance) |

| ~1700 | C=O stretching of the aldehyde |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1330 | C-N stretching |

Core Applications: From Photons to Pharmaceuticals

The unique electronic structure of this compound makes it a highly versatile molecule with significant potential in both materials science and medicinal chemistry.

Organic Electronics: A Superior Hole-Transporting Material

The electron-rich carbazole moiety imparts excellent hole-transporting properties to the molecule.[3] This, combined with its good thermal stability, makes it a prime candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Mechanism of Action in OLEDs:

In a typical OLED device, this compound can be incorporated into the hole-transport layer (HTL). Its role is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives allows for better energy level alignment with the anode and the emissive layer, reducing the energy barrier for hole injection and improving device efficiency.

Figure 3: Schematic of an OLED device illustrating the role of the hole-transport layer.

Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery

Carbazole and its derivatives have long been recognized for their diverse biological activities, including anticancer properties.[3] The aldehyde functionality of this compound provides a reactive site for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and chalcones, which can be screened for therapeutic activity.

Potential Anticancer Mechanism of Action:

Recent studies on structurally similar carbazole-aldehyde derivatives have provided valuable insights into their potential mechanism of action. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 tumor suppressor pathway.[2][4] The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its inactivation is a common feature of many cancers. The ability of carbazole-based compounds to restore p53 function represents a promising strategy for cancer therapy.

Figure 4: Proposed mechanism of anticancer activity involving the p53 pathway.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin and serious eye irritation. May cause long-lasting harmful effects to aquatic life.[5][6]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. If on skin, wash with plenty of water.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion: A Molecule of Untapped Potential

This compound is more than just a chemical intermediate; it is a versatile platform for scientific discovery. Its unique combination of a robust, electron-rich carbazole core and a reactive benzaldehyde handle provides a foundation for the development of advanced materials for organic electronics and novel therapeutic agents. This guide has sought to provide not only the "what" but also the "why" behind the properties and applications of this intriguing molecule. It is our hope that the detailed protocols, mechanistic insights, and structured data presented herein will empower researchers and developers to unlock the full potential of this compound in their respective fields.

References

-

Shklyaeva, E., et al. (n.d.). Cyclic voltammograms of this compound 1;.... ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 591. [Link]

-

Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. 110677-45-7 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 5. This compound | 110677-45-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. This compound | 110677-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde from Carbazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde, a pivotal building block in the development of advanced organic electronic materials.[1][2] The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present a comparative analysis of these techniques. Furthermore, this guide includes a thorough discussion on the purification and characterization of the target compound, alongside a summary of its key applications. The content is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

Introduction: The Significance of this compound

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is a versatile organic compound that has garnered significant attention in materials science and medicinal chemistry.[2] Its unique molecular architecture, featuring a carbazole moiety linked to a benzaldehyde group, imparts valuable photophysical and electronic properties.[1][2] The carbazole unit is an excellent hole-transporting group with high thermal and electrochemical stability, while the benzaldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.[3]

These characteristics make this compound a crucial intermediate in the synthesis of a wide array of functional materials. It is extensively utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent dyes.[1] In the realm of medicinal chemistry, carbazole derivatives have shown promise for their potential biological activities, including antimicrobial and antiproliferative effects.[2] This guide focuses on the efficient and reliable synthesis of this important compound from readily available carbazole.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound from carbazole primarily involves the formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and the phenyl ring of a benzaldehyde derivative. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an amine and an aryl halide.[4] This method has been a mainstay for the N-arylation of carbazoles for many years.

Mechanism: The reaction mechanism of the Ullmann condensation, while not fully elucidated in all cases, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the carbazole and the aryl halide to the copper catalyst, followed by oxidative addition, and subsequent reductive elimination to form the desired C-N bond. The presence of a base is crucial for the deprotonation of the carbazole nitrogen, generating the nucleophilic carbazolide anion.

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts such as CuI are commonly used. The choice of the copper source and the use of ligands can significantly impact the reaction efficiency. Ligands like 1,10-phenanthroline or L-proline can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4]

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the carbazole.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are typically employed to ensure the solubility of the reactants and to achieve the necessary reaction temperatures.[4]

-

Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[4] However, modern ligand-assisted protocols can often be performed at lower temperatures.

The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a highly versatile and efficient method for C-N bond formation.[5] It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated carbazole, followed by reductive elimination to furnish the N-arylcarbazole and regenerate the Pd(0) catalyst.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or DavePhos, are often employed to promote the oxidative addition and reductive elimination steps.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the carbazole.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice to prevent the decomposition of the catalyst and reactants.

Comparative Summary

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd(OAc)₂) |

| Ligands | Often beneficial (e.g., 1,10-phenanthroline) | Essential (e.g., bulky phosphines) |

| Base | Strong inorganic bases (e.g., K₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) |

| Temperature | Typically high (100-200°C) | Generally milder (80-120°C) |

| Advantages | Lower catalyst cost | Milder conditions, broader substrate scope, higher yields |

| Disadvantages | Harsh conditions, potential for side reactions | Higher catalyst and ligand cost, sensitivity to air and moisture |

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Protocol 1: Ullmann Condensation

Reaction Scheme:

Ullmann Condensation Workflow

Materials:

-

Carbazole (1.0 eq)

-

4-Bromobenzaldehyde (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole, 4-bromobenzaldehyde, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 150°C and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald-Hartwig Amination Workflow

Materials:

-

Carbazole (1.0 eq)

-

4-Bromobenzaldehyde (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

-

Add carbazole and 4-bromobenzaldehyde to the flask.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous characterization.

| Property | Value |

| Molecular Formula | C₁₉H₁₃NO |

| Molecular Weight | 271.32 g/mol [1] |

| Appearance | Light yellow to yellow powder[1] |

| Melting Point | 156 - 160 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 8.1-7.3 (m, 12H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.5, 142.8, 140.2, 136.1, 131.0, 126.5, 126.2, 123.8, 120.6, 120.4, 109.5 |

| FT-IR (KBr, cm⁻¹) | ν 1695 (C=O stretching) |

| Mass Spec (ESI) | m/z 272.1 [M+H]⁺ |

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly valuable material in the field of organic electronics.[3] The carbazole moiety provides excellent hole-transporting capabilities and a high triplet energy, which are desirable for efficient OLEDs. The aldehyde group allows for the straightforward synthesis of more complex molecules with tailored optical and electronic properties.

Diagram of Application Pathway:

Application Pathway of the Synthesized Compound

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from carbazole. By presenting both the classic Ullmann condensation and the modern Buchwald-Hartwig amination, researchers are equipped with the knowledge to select the most appropriate method based on their specific needs and available resources. The detailed protocols, mechanistic insights, and characterization data serve as a valuable resource for the successful and efficient production of this important building block for advanced materials. The continued exploration of carbazole-based compounds will undoubtedly lead to further innovations in organic electronics and beyond.

References

-

Benchchem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.

-

Chem-Impex. This compound.

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.

-

Benchchem. This compound | 110677-45-7.

-

Royal Society of Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.

-

ACS Publications. Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.

-

National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.

-

PubMed. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

-

ResearchGate. "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.

-

ACS Publications. “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Ullmann Reaction.

-

ACS Publications. “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.

-

ResearchGate. The supposed mechanism of this compound 1 electrochemical oxidation.

-

BLDpharm. This compound.

-

ChemScene. This compound.

-

Tokyo Chemical Industry (India) Pvt. Ltd. This compound.

-

Tokyo Chemical Industry Co., Ltd. (APAC). This compound 110677-45-7.

-

Journal of Materials Chemistry C (RSC Publishing). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence.

-

Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.

-

Chinese Chemical Letters. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

-

PubChemLite. This compound (C19H13NO).

-

SpectraBase. Benzaldehyde, 4-(9H-carbazol-9-yl)-.

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.

-

ACG Publications. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.

-

ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.

-

MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

Sources

An In-Depth Technical Guide to the Photophysical Properties of 4-(9H-Carbazol-9-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a key organic compound in the advancement of optoelectronic materials. This document delves into the synthesis, spectroscopic behavior, and key photophysical parameters of this molecule, offering both theoretical understanding and practical experimental protocols. By synthesizing information from established research and providing field-proven insights, this guide serves as an essential resource for professionals engaged in the design and application of novel carbazole-based functional materials for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced applications.

Introduction: The Significance of this compound

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is a versatile organic molecule that has garnered significant attention in materials science and medicinal chemistry.[1] Its molecular structure, featuring a carbazole moiety linked to a benzaldehyde group, imparts a unique combination of electronic and photophysical properties.[1] The carbazole unit is a well-known hole-transporting chromophore with a high triplet energy, making it a staple in the design of materials for organic electronics.[2] The benzaldehyde group, an electron-withdrawing moiety, can be readily modified, allowing for the synthesis of a wide array of derivatives with tailored properties. This unique structural combination makes this compound a critical building block for advanced materials, particularly in the development of efficient OLEDs and as a precursor for novel pharmaceutical agents.[2]

This guide will provide a detailed exploration of the synthesis and photophysical characteristics of this important compound, offering a foundational understanding for its application and further development.

Molecular Structure and Basic Information:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 9-(4-Formylphenyl)-9H-carbazole |

| CAS Number | 110677-45-7[1][2][3][4] |

| Molecular Formula | C₁₉H₁₃NO[2][3] |

| Molecular Weight | 271.31 g/mol [3] |

| Appearance | Light yellow to yellow powder[2] |

| Melting Point | 156 - 160 °C[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the nitrogen of the carbazole ring displaces a halide on the benzaldehyde ring. Two of the most effective and widely used methods for this type of C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.

Conceptual Synthesis Workflow

The general strategy involves the coupling of a carbazole salt with a 4-halobenzaldehyde in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Sources

An In-depth Technical Guide to the Electrochemical Characteristics of 4-(9H-Carbazol-9-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile heterocyclic compound at the forefront of materials science and medicinal chemistry. We will delve into its synthesis, redox behavior, potential for electropolymerization, and its burgeoning applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Carbazole-Benzaldehyde Scaffold

This compound is an organic compound featuring a carbazole moiety linked to a benzaldehyde group.[1] This unique molecular architecture, with the electron-rich carbazole and the electron-withdrawing aldehyde, imparts distinct electronic and photophysical properties, making it a valuable building block in a variety of advanced applications.[2] The carbazole unit is known for its excellent hole-transporting capabilities, high thermal stability, and environmental robustness, while the aldehyde group offers a reactive site for further molecular elaboration.[3] This combination makes it a compound of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent dyes, and as a precursor in the synthesis of novel pharmaceutical agents.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 9H-carbazole and 4-fluorobenzaldehyde. A common synthetic route is a variation of the Ullmann condensation.

Protocol 1: Synthesis via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

9H-Carbazole

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Copper powder or a copper-based catalyst

-

Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9H-carbazole (1 equivalent), 4-fluorobenzaldehyde (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous DMF to dissolve the reactants.

-

Add a catalytic amount of copper powder.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Electrochemical Behavior: A Cyclic Voltammetry Deep Dive

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. For this compound, CV reveals the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical parameters governing its electronic and optical properties.

Electrochemical Oxidation Mechanism

The electrochemical oxidation of this compound primarily occurs on the electron-rich carbazole moiety. The proposed mechanism involves the removal of an electron to form a radical cation, which can then undergo further reactions, including dimerization or polymerization.

Monomer [label="this compound", fillcolor="#F1F3F4"]; RadicalCation [label="Radical Cation\n(Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Dimerization", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Monomer -> RadicalCation [label="-e⁻"]; RadicalCation -> Dimer; Dimer -> Polymer; }

Caption: Proposed electrochemical oxidation pathway.Experimental Protocol 2: Cyclic Voltammetry

This protocol provides a step-by-step methodology for performing cyclic voltammetry on this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum wire)

-

This compound

-

Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (nitrogen or argon)

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Cyclic Voltammetry Measurement:

-

Immerse the electrodes in the solution.

-

Apply a potential sweep, typically starting from 0 V towards positive potentials to observe oxidation, at a scan rate of 50-100 mV/s.

-

Record the resulting current as a function of the applied potential.

-

Multiple cycles can be run to observe the stability of the redox species and any film deposition.

-

Data Interpretation and HOMO/LUMO Estimation

From the cyclic voltammogram, the onset oxidation potential (E_onset_ox) can be determined. This value is used to estimate the HOMO energy level using the following empirical formula:

E_HOMO (eV) = - (E_onset_ox [vs. Fc/Fc⁺] + 4.8)

To determine the LUMO energy level, the optical band gap (E_g_opt) is required, which can be obtained from the onset of the UV-Vis absorption spectrum:

E_LUMO (eV) = E_HOMO + E_g_opt

| Parameter | Estimated Value | Method of Determination |

| Onset Oxidation Potential (E_onset_ox) | ~1.0 - 1.2 V (vs. Ag/AgCl) | From cyclic voltammograms of similar carbazole derivatives |

| HOMO Energy Level | ~ -5.4 to -5.6 eV | Calculated from E_onset_ox |

| Optical Band Gap (E_g_opt) | ~ 3.0 - 3.5 eV | Estimated from UV-Vis spectra of related compounds |

| LUMO Energy Level | ~ -1.9 to -2.6 eV | Calculated from HOMO and E_g_opt |

Electropolymerization: Towards Functional Polymeric Films

The ability of carbazole derivatives to undergo electropolymerization allows for the facile fabrication of thin, electroactive polymer films on conductive substrates. These polycarbazole films are prized for their stability and optoelectronic properties.

Proposed Electropolymerization of this compound

While specific studies on the electropolymerization of this compound are limited, based on the behavior of other N-substituted carbazoles, it is expected to polymerize through the formation of linkages at the 3 and 6 positions of the carbazole ring. The resulting polymer, poly(this compound), would possess a conjugated backbone with pendant benzaldehyde groups.

Monomer [label="Monomer Solution\n(with electrolyte)", fillcolor="#F1F3F4"]; Electrode [label="Working Electrode\n(e.g., ITO glass)", fillcolor="#F1F3F4"]; Potentiostat [label="Potentiostat", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolymerFilm [label="Polymer Film Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Film Characterization\n(SEM, UV-Vis, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

Monomer -> Electrode; Electrode -> Potentiostat; Potentiostat -> PolymerFilm; PolymerFilm -> Characterization; }

Caption: Workflow for electropolymerization.Experimental Protocol 3: Electropolymerization

This protocol describes a general method for the electropolymerization of carbazole derivatives, which can be adapted for this compound.

Materials and Equipment:

-

Same as for Cyclic Voltammetry, with the working electrode being a conductive substrate like Indium Tin Oxide (ITO) coated glass.

-

A higher concentration of the monomer (e.g., 10-20 mM) is often used.

Procedure:

-

Prepare the monomer solution as described in the CV protocol.

-

Assemble the three-electrode cell with the ITO-coated glass as the working electrode.

-

Apply a constant potential (potentiostatic) or a sweeping potential (potentiodynamic) to the working electrode. The potential should be at or slightly above the oxidation potential of the monomer.

-

Monitor the current-time or current-potential response. A steady increase in current or the appearance of new redox peaks in subsequent CV scans indicates polymer film growth.

-

After deposition, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

-

Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM) to study its electrochemical activity, optical properties, and morphology, respectively.

Applications in Materials Science and Drug Development

The unique electrochemical and structural features of this compound and its potential polymer open up a wide range of applications.

Materials Science

-

Organic Electronics: The hole-transporting nature of the carbazole core makes this compound and its polymer promising for use in the hole transport layer of OLEDs and OPVs, potentially enhancing device efficiency and stability.[3]

-

Sensors: The aldehyde group provides a convenient handle for the covalent immobilization of bioreceptors (e.g., enzymes, antibodies), making poly(this compound) films attractive for the development of electrochemical biosensors.

-

Electrochromic Devices: Polycarbazole films are known to exhibit electrochromism, changing color upon the application of an electrical potential. This property can be exploited in smart windows and displays.

Drug Development

-

Medicinal Chemistry Scaffold: The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.

-

Precursor for Anti-Cancer Agents: this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, carbazole derivatives have been investigated for their ability to induce apoptosis in cancer cells, highlighting the potential of this compound in the development of novel anti-cancer drugs.[3]

Conclusion

This compound is a molecule of significant scientific and technological interest. Its well-defined electrochemical properties, characterized by the accessible oxidation of its carbazole core, make it a prime candidate for the development of electroactive materials. The potential for electropolymerization to create functional thin films further expands its utility. For researchers in materials science, this compound offers a versatile platform for creating novel organic electronic devices. For professionals in drug development, it represents a valuable building block for the synthesis of new therapeutic agents. A thorough understanding of its electrochemical characteristics is paramount to unlocking its full potential in these exciting and impactful fields.

References

- MDPI. (2022). Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. Polymers, 14(9), 1863.

-

ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(9H-Carbazol-9-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile organic compound with significant applications in materials science and pharmaceutical research. While specific experimental thermal analysis data for this compound is not extensively published, this guide synthesizes information from closely related carbazole derivatives to provide a robust understanding of its expected thermal behavior. We will delve into the core principles of thermal analysis techniques, propose a likely thermal decomposition profile, discuss potential decomposition mechanisms, and provide detailed experimental protocols for researchers seeking to characterize this and similar molecules.

Introduction: The Significance of this compound

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an aromatic compound featuring a carbazole moiety linked to a benzaldehyde group. This unique structure imparts valuable photophysical and electronic properties, making it a crucial building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carbazole unit serves as an excellent hole-transporting moiety, while the reactive aldehyde group allows for further functionalization to tailor the molecule's properties for specific applications.[2][3] Furthermore, its derivatives are explored in medicinal chemistry for their potential therapeutic activities.

Understanding the thermal stability of this compound is paramount for its practical applications. High thermal stability is a prerequisite for materials used in electronic devices, which often operate at elevated temperatures. For pharmaceutical development, knowledge of a compound's decomposition temperature is critical for determining its shelf-life, storage conditions, and processing parameters.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃NO | [4] |

| Molecular Weight | 271.31 g/mol | [4] |

| Appearance | Light yellow to yellow powder | Chem-Impex |

| Melting Point | 145-149 °C (lit.) | Sigma-Aldrich |

Thermal Stability Profile

Expected Thermal Behavior:

-

Melting (Tm): The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point of approximately 145-149 °C.

-

Decomposition (Td): Based on the stability of related compounds, the onset of thermal decomposition is anticipated to be significantly higher than its melting point, likely in the range of 350-400 °C under an inert atmosphere. The presence of the relatively stable carbazole and phenyl rings contributes to this high thermal robustness.

Proposed Decomposition Pathways

The decomposition of this compound under thermal stress is expected to proceed through a complex series of reactions involving the cleavage of the weakest bonds within the molecule. The presence of an electron-withdrawing aldehyde group can influence the decomposition mechanism.[7][8][9][10] Based on the thermal degradation studies of related N-arylcarbazoles and aromatic aldehydes, the following decomposition pathways are plausible:

-

Cleavage of the C-N Bond: The bond connecting the phenyl ring to the carbazole nitrogen is a potential site for initial cleavage, leading to the formation of carbazole and benzaldehyde-derived radical species.

-

Reactions of the Aldehyde Group: At elevated temperatures, the aldehyde group can undergo various reactions, including decarbonylation (loss of carbon monoxide) to form a phenyl radical, or oxidation/reduction reactions if reactive species are present.

-

Carbazole Ring Opening: At higher temperatures, the robust carbazole ring system will start to fragment, leading to the evolution of smaller volatile molecules.

-

Char Formation: A significant portion of the material is expected to form a stable carbonaceous char at the end of the decomposition process.

Below is a conceptual diagram illustrating a potential initial decomposition step:

Caption: Initial C-N bond cleavage upon heating.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic small molecules.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and to characterize the mass loss profile of the compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an oxygen-free environment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset decomposition temperature and the decomposition temperature (Td) at 5% mass loss.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), and any other phase transitions of the compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 180 °C (above the expected melting point) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.

-

Cooling Scan: Cool the sample from 180 °C to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 25 °C to 200 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the second heating scan for the most accurate determination of the melting point (Tm), which is identified as the peak of the endothermic event.

-

Caption: Workflow for Differential Scanning Calorimetry.

Conclusion

This compound is a molecule of significant interest with promising applications in materials science and medicinal chemistry. While direct experimental data on its thermal decomposition is limited, a comprehensive understanding of its stability can be extrapolated from the behavior of closely related carbazole derivatives. The compound is expected to exhibit good thermal stability with a decomposition temperature likely exceeding 350 °C. The provided experimental protocols offer a robust framework for researchers to precisely characterize the thermal properties of this and similar molecules, ensuring their effective and safe application.

References

-

RSC Publishing. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]

-

YouTube. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved from [Link]

-

YouTube. (2020). electron-withdrawing groups. Retrieved from [Link]

-

PubMed. (2002). Electronic effects in the N-nitrosation of N-benzylpivalamides. Retrieved from [Link]

-

Cambridge Open Engage. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]

- 3. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Electronic effects in the N-nitrosation of N-benzylpivalamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-(9H-Carbazol-9-yl)benzaldehyde in Organic Solvents

An In-Depth Technical Guide

Abstract

4-(9H-Carbazol-9-yl)benzaldehyde is a pivotal building block in the fields of organic electronics, medicinal chemistry, and materials science.[1][2] Its utility in synthesizing advanced materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and potential pharmaceutical agents is well-documented.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound, grounded in established chemical principles and contextual data from scientific literature. It includes a detailed protocol for the experimental determination of thermodynamic solubility via the industry-standard shake-flask method.

Introduction to this compound

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an aromatic organic compound featuring a carbazole moiety linked to a benzaldehyde group.[3] This unique structure, combining the electron-donating carbazole and the electron-withdrawing aldehyde, imparts valuable photophysical and electronic properties.[3] These characteristics are leveraged in the development of materials with efficient charge transport capabilities, making it a compound of significant interest in organic electronics.[1][3] Furthermore, its reactive aldehyde group serves as a versatile handle for further chemical modifications, positioning it as a key intermediate in the synthesis of more complex molecules, including potential anti-cancer agents.[1]

Optimizing reaction conditions, developing purification strategies like recrystallization, and preparing formulations all hinge on a precise knowledge of the compound's solubility. This guide aims to provide researchers with the theoretical and practical knowledge required to effectively handle and utilize this compound.

Physicochemical Properties

Understanding the solubility of a compound begins with its fundamental physicochemical properties. The structure of this compound is dominated by the large, rigid, and aromatic carbazole and phenyl rings.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃NO | [3][4] |

| Molecular Weight | 271.31 g/mol | [3][4] |

| Appearance | Light yellow to yellow powder/solid | [1][5] |

| Melting Point | 156 - 160 °C | [1][2] |

| Calculated LogP | 4.5962 | [4] |

| Topological Polar Surface Area (TPSA) | 22.0 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms) | [4] |

The high LogP value indicates a strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature. The absence of hydrogen bond donors and a small TPSA further suggest that its interactions with highly polar, protic solvents will be limited. The molecule is largely nonpolar and its solubility will be primarily governed by van der Waals forces and π-π stacking interactions.

Theoretical Principles of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept.

-

Polarity Match: Nonpolar solutes, like this compound, tend to dissolve in nonpolar solvents (e.g., Toluene, Hexane). Polar solutes dissolve in polar solvents (e.g., Water, Ethanol).

-

Intermolecular Forces: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. Due to its aromatic structure, this compound will interact favorably with solvents capable of π-π stacking (e.g., Toluene, Dichloromethane) or those with sufficient dispersion forces. Its solubility in polar aprotic solvents like DMF or DMSO is facilitated by dipole-dipole interactions.

-

Enthalpy and Entropy: Dissolution is favored when the overall enthalpy change (ΔH) is minimal and the entropy change (ΔS) is positive. For a large molecule like this, the entropic gain of dissolution is a significant driving force.

Based on its structure, we can predict high solubility in chlorinated solvents, aromatic hydrocarbons, and polar aprotic solvents. Conversely, it is expected to have very low solubility in polar protic solvents like water and lower alcohols.

Solubility Profile in Common Organic Solvents

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Solubility | Context / Evidence |

| Water | Polar Protic | Insoluble | Product precipitates upon addition to ice water during synthesis work-up.[6] |

| Ethanol | Polar Protic | Sparingly Soluble | Used as a recrystallization solvent, implying solubility in hot solvent but poor solubility at room temperature.[6][7] |

| Methanol | Polar Protic | Poorly Soluble | Used as an anti-solvent for precipitation, indicating low solubility.[8] |

| Hexane | Nonpolar | Poorly Soluble | Used in combination with more polar solvents for column chromatography and recrystallization.[8] |

| Chloroform (CDCl₃) | Chlorinated | Soluble | Commonly used as a solvent for NMR analysis, which requires good solubility.[3] |

| Dichloromethane (DCM) | Chlorinated | Soluble | A related compound was dissolved in dichloroethane for polymerization, suggesting solubility.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Utilized as a reaction solvent for related carbazole derivatives.[7][9] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of the compound.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Mentioned as a solvent that can influence NMR spectra, implying solubility.[3] |

| Acetone | Polar Aprotic | Soluble | A structurally similar compound was dissolved in acetone for a reaction.[8] |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Used as a component of the mobile phase in column chromatography (Hexane/Ethyl Acetate).[8] |

Experimental Determination of Thermodynamic Solubility

For applications requiring precise solubility values (e.g., formulation development), experimental determination is necessary. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic (equilibrium) solubility.

Rationale and Causality

The core principle of the shake-flask method is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound. By agitating the mixture for a prolonged period, we ensure that the dissolution process has reached its maximum extent at a given temperature. Subsequent analysis of the clear, saturated supernatant provides the solubility value. This method is considered highly reliable because it directly measures the stable equilibrium state, unlike kinetic methods which can overestimate solubility due to the formation of metastable supersaturated solutions.

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. labproinc.com [labproinc.com]

- 6. CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

4-(9H-Carbazol-9-yl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (Cz-CHO), a pivotal organic intermediate. Also known as 9-(4-Formylphenyl)-9H-carbazole, this compound merges the unique electronic properties of a carbazole moiety with the reactive functionality of a benzaldehyde group.[1] Its structure imparts excellent charge transport capabilities, high thermal stability, and synthetic versatility, making it a compound of significant interest.[1] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via the Ullmann coupling reaction, outlines its characterization, and explores its primary applications in organic electronics, particularly as a building block for materials in Organic Light-Emitting Diodes (OLEDs), and as a precursor in pharmaceutical research.[2]

Introduction: The Significance of a Bifunctional Building Block

The field of organic electronics and medicinal chemistry relies heavily on molecular scaffolds that offer both robust performance and synthetic accessibility. Carbazole, a heterocyclic aromatic compound first identified in coal tar, has long been recognized for its stable aromatic system and unique photophysical properties.[1] The strategic functionalization of the carbazole core has led to the development of high-performance materials.

This compound emerges as a particularly valuable derivative. The linkage of a benzaldehyde group to the nitrogen atom of the carbazole ring creates a molecule with distinct functionalities. The carbazole unit provides a rigid, electron-rich system with excellent hole-transporting characteristics, while the aldehyde group serves as a versatile chemical handle for further molecular elaboration.[1][2] This unique combination allows researchers to synthesize more complex architectures for advanced materials and potential therapeutic agents.

Physicochemical and Structural Properties

The properties of Cz-CHO are a direct consequence of its molecular structure. The planar carbazole moiety contributes to strong intermolecular π-π stacking, while the benzaldehyde group introduces polarity and a site for further chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃NO | [1][2][3] |

| Molecular Weight | 271.31 - 271.32 g/mol | [2][3][4] |

| CAS Number | 110677-45-7 | [1][2][3] |

| Appearance | Light yellow to yellow powder | [2] |

| Melting Point | 156 - 160 °C | [2] |

| Purity | ≥95-98% (typically by HPLC) | [2][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, THF, DMF. | [1] |

| Storage | Store at room temperature under an inert atmosphere. | [4][5] |

Synthesis and Purification: The Ullmann Condensation

The most prevalent and robust method for synthesizing Cz-CHO is the copper-catalyzed N-arylation of carbazole with 4-fluorobenzaldehyde or 4-bromobenzaldehyde, a classic transformation known as the Ullmann condensation or Ullmann coupling reaction.[6]

Causality Behind Experimental Choices

The Ullmann reaction has evolved from requiring harsh conditions (high temperatures, stoichiometric copper) to more efficient catalytic protocols.[6]

-

Catalyst: Copper(I) salts, such as Copper(I) Iodide (CuI), are the active catalysts that facilitate the crucial C-N bond formation.[6][7]

-

Ligand: The reaction's efficiency is significantly enhanced by a ligand. Diamine or amino acid-based ligands (e.g., L-proline, 1,10-phenanthroline) stabilize the copper catalyst, increase its solubility, and promote the reductive elimination step, often allowing for lower reaction temperatures.[6]

-

Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to deprotonate the N-H bond of the carbazole, generating the carbazolide anion, which is the active nucleophile in the reaction cycle.

-

Solvent: A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane is used to ensure all reactants remain in solution at the required reaction temperature.[6]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state and to avoid unwanted side reactions.[6]

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis of this compound.

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq.), 4-fluorobenzaldehyde (1.2 eq.), Copper(I) Iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2 M with respect to the carbazole.

-

Reaction: Immerse the flask in a preheated oil bath at 110-120°C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carbazole spot is consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the Ullmann Synthesis of Cz-CHO.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is critical. The following data are typical for Cz-CHO.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9-10.1 ppm), and distinct aromatic protons from both the carbazole and phenyl rings (~7.2-8.2 ppm). |

| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~191-192 ppm), along with multiple signals in the aromatic region (110-148 ppm).[8][9] |

| FT-IR | Characteristic strong absorption band for the aldehyde C=O stretch (~1700 cm⁻¹), and C-N stretching vibrations. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z = 271.31). |

Self-Validation Note: Discrepancies in reported NMR shifts can often be attributed to the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆), as solvent polarity can influence the chemical environment of the protons.[1] Standardizing the solvent system is crucial for comparing results.

Key Chemical Reactions

The bifunctional nature of Cz-CHO makes it a versatile precursor for a wide range of derivatives.

Caption: Key Reaction Pathways for Cz-CHO.

Applications in Research and Development

The unique electronic structure of Cz-CHO makes it highly valuable in materials science and is being explored in medicinal chemistry.

Organic Electronics: A Staple for OLEDs

The primary application of Cz-CHO is as a precursor for materials used in OLEDs.[2] The carbazole unit is an excellent hole-transporting moiety, meaning it facilitates the movement of positive charge carriers (holes) from the anode toward the emissive layer of the device.[1][10]

-

Hole-Transporting Materials (HTMs): Derivatives of Cz-CHO are synthesized to serve as the Hole-Transport Layer (HTL) in OLEDs. These materials require high thermal stability (high glass-transition temperature, T_g) to prevent morphological changes during device operation, a key failure mechanism.[11][12] The rigid carbazole core contributes to achieving high T_g values.[11][12]

-

Emissive Materials: The aldehyde functionality allows Cz-CHO to be incorporated into larger, more complex molecules that act as the light-emitting layer. By reacting it with other aromatic or heterocyclic compounds, developers can tune the final molecule's electronic properties to achieve emission across the visible spectrum, particularly deep-blue emission, which is critical for displays and lighting.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 110677-45-7|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(9H-Carbazol-9-yl)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile organic compound with significant applications in materials science and pharmaceutical research.[1] The unique molecular architecture, featuring a carbazole moiety linked to a benzaldehyde group, imparts distinct electronic and photophysical characteristics that are valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed synthetic protocol.

Molecular Structure and Key Features

This compound, also known as 9-(4-formylphenyl)-9H-carbazole, possesses the chemical formula C₁₉H₁₃NO and a molecular weight of 271.31 g/mol .[3] The structure is characterized by a planar carbazole ring system, a known electron-donating group, attached via its nitrogen atom to a benzaldehyde ring, which contains an electron-withdrawing aldehyde functionality. This donor-acceptor arrangement is fundamental to its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted and observed ¹H and ¹³C NMR spectral data for this compound, with assignments based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the carbazole and benzaldehyde moieties. The aldehyde proton will appear as a singlet at the most downfield region due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the range of 7.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.9 - 10.1 | Singlet |

| Benzaldehyde H (ortho to CHO) | 7.9 - 8.1 | Doublet |

| Benzaldehyde H (meta to CHO) | 7.6 - 7.8 | Doublet |

| Carbazole H (2, 7) | 8.1 - 8.2 | Doublet |

| Carbazole H (4, 5) | 7.4 - 7.5 | Doublet |

| Carbazole H (3, 6) | 7.3 - 7.4 | Triplet |

| Carbazole H (1, 8) | 7.2 - 7.3 | Triplet |

Note: Predicted values are based on the analysis of similar structures and general chemical shift knowledge. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Benzaldehyde C (ipso to CHO) | 135 - 137 |

| Benzaldehyde C (ortho to CHO) | 130 - 132 |

| Benzaldehyde C (meta to CHO) | 128 - 130 |

| Benzaldehyde C (ipso to Carbazole) | 142 - 144 |

| Carbazole C (4a, 4b) | 140 - 141 |

| Carbazole C (8a, 9a) | 122 - 124 |

| Carbazole C (2, 7) | 126 - 127 |

| Carbazole C (4, 5) | 120 - 121 |

| Carbazole C (3, 6) | 120 - 121 |

| Carbazole C (1, 8) | 110 - 111 |

Note: Some of these values are based on a computed spectrum and may differ from experimental results.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2850-2750 | C-H stretch | Aldehyde |

| 1710-1690 | C=O stretch | Aldehyde |

| 1600-1450 | C=C stretch | Aromatic |

| 1370-1310 | C-N stretch | Aromatic Amine |

| 760-740 | C-H out-of-plane bend | ortho-disubstituted benzene |

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The aromatic C-H and C=C stretching vibrations confirm the presence of the carbazole and benzaldehyde rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound results in characteristic absorption bands in the UV-Vis region. The spectrum is expected to show intense π-π* transitions associated with the carbazole and benzaldehyde aromatic systems, and potentially a lower energy n-π* transition for the carbonyl group.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Solution

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~290-300 | π-π | Carbazole |

| ~320-340 | π-π | Carbazole |

| ~250-270 | π-π | Benzaldehyde |

| ~350-380 | n-π | Aldehyde C=O |

Note: The exact positions and intensities of the absorption maxima are solvent-dependent.

Synthesis and Experimental Protocols

This section outlines a common synthetic route for this compound and the general procedures for acquiring the spectroscopic data discussed.

Synthesis of this compound

A widely used method for the synthesis of N-aryl carbazoles is the Ullmann condensation. This reaction involves the coupling of a carbazole with an aryl halide in the presence of a copper catalyst and a base.

Reaction Scheme:

A typical Ullmann condensation for synthesis.

Step-by-Step Protocol:

-